Cannabiscitrin

Vue d'ensemble

Description

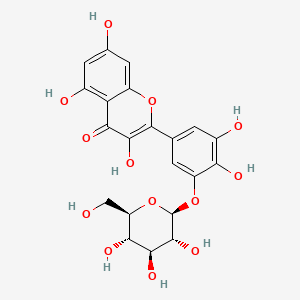

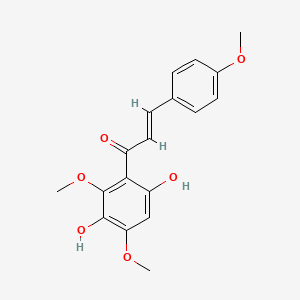

Cannabiscitrin is a high-purity natural product with a CAS number of 520-14-9 . It is a monoglucoside of the flavonol cannabiscetin . The sugar group is carried in the side phenyl nucleus in the 3′-position .

Molecular Structure Analysis

Cannabiscitrin has a molecular formula of C21H20O13 and a molecular weight of 480.4 . It is a monoglucoside of the flavonol cannabiscetin .Applications De Recherche Scientifique

Medicine: Neuroprotective and Anticonvulsant Properties

Cannabiscitrin, like many cannabinoids, has been studied for its potential neuroprotective and anticonvulsant effects. Research on mice has demonstrated that certain cannabinoids play a significant role in reducing seizure frequency and severity . This suggests that Cannabiscitrin could be explored for its applications in treating neurological disorders such as epilepsy.

Biotechnology: Genetic Modification and Crop Improvement

The advent of CRISPR/Cas gene-editing technology has opened new avenues for the modification of cannabis plants. Cannabiscitrin, as a compound of interest, could be the focus of genetic studies aiming to enhance its production within the plant for medicinal and industrial applications .

Agriculture: Plant Growth and Stress Resistance

In the agricultural sector, cannabinoids have been recognized for their potential in promoting plant growth and providing resistance to biotic and abiotic stressors. Cannabiscitrin could be investigated for its efficacy as a biostimulant to enhance crop yields and resilience .

Food Industry: Nutritional Enhancement

Cannabiscitrin may have potential applications in the food industry, particularly in the development of functional foods. Its incorporation into food products could enhance nutritional value, offering health benefits such as anti-inflammatory and antioxidant effects .

Materials Science: Development of Sustainable Materials

Research into the constitution of Cannabiscitrin has revealed its structure as a monoglucoside of the flavonol cannabiscetin . This knowledge can be utilized in materials science to develop sustainable materials with unique properties derived from cannabinoid compounds.

Environmental Science: Impact on Ecosystems

The cultivation and production of cannabis, and by extension Cannabiscitrin, have environmental implications. Studies have highlighted the need for understanding how cannabis cultivation impacts land use, water resources, and energy consumption. Cannabiscitrin’s production processes must be optimized to minimize environmental impacts .

Mécanisme D'action

Target of Action

Cannabiscitrin, like other cannabinoids, primarily interacts with the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous human physiological and pathological conditions . Cannabiscitrin may also interact with other receptors such as G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid type 1 (TRPV1) .

Mode of Action

Cannabiscitrin, upon interaction with its targets, modulates multiple supraspinal, spinal, and peripheral nociception pathways . It inhibits the release of excitatory neurotransmitters, thereby producing analgesia . The compound’s interaction with its targets leads to changes in cell signaling and function .

Biochemical Pathways

Cannabiscitrin affects various biochemical pathways. It modulates pain through interaction with GPR55 and GPR18 receptors . It can also interact with different transient receptor potential ion channel subfamilies (TRPV, TRPA, and TRPM) . Furthermore, it has effects on the cys-loop ligand-gated ion channel superfamily .

Pharmacokinetics

It’s known that cannabinoids are lipophilic substances that readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems .

Result of Action

Cannabinoids have been shown to have diverse effects, including analgesic, anti-inflammatory, and other therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cannabiscitrin. For instance, the cultivation environment, including variables such as temperature, humidity, light intensity, and soil composition, profoundly influences the growth and development of cannabis plants . Fluctuations in these environmental conditions can lead to significant alterations in the levels of cannabinoids, terpenes, and other bioactive compounds present in the plant .

Orientations Futures

Propriétés

IUPAC Name |

2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)33-11-2-6(1-9(25)14(11)26)20-18(30)16(28)13-8(24)3-7(23)4-10(13)32-20/h1-4,12,15,17,19,21-27,29-31H,5H2/t12-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYAVUPWMNHHEU-GFOOFYSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199961 | |

| Record name | Cannabiscitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

520-14-9 | |

| Record name | Myricetin 3′-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabiscitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabiscitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

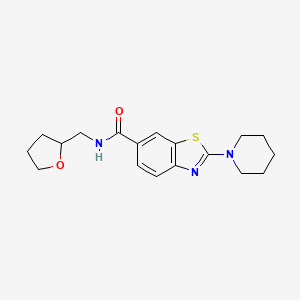

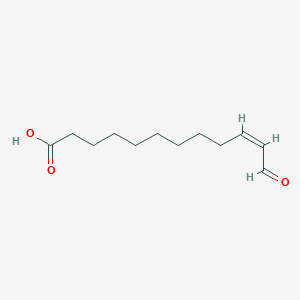

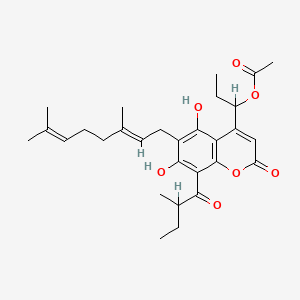

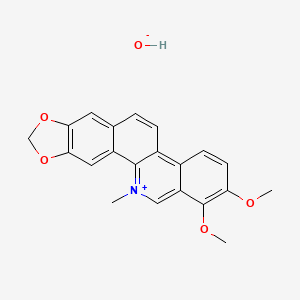

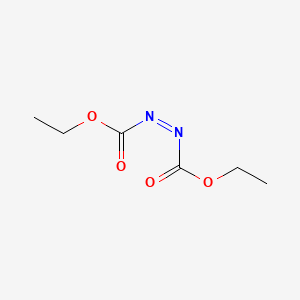

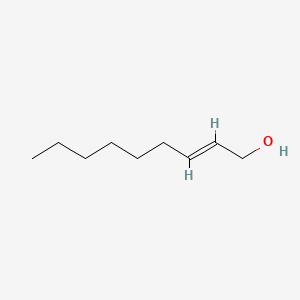

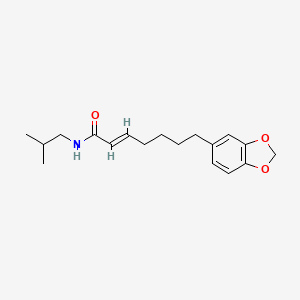

Feasible Synthetic Routes

Q & A

Q1: What is Cannabiscitrin?

A1: Cannabiscitrin is a flavonol glycoside found in several plant species, including Hibiscus cannabinus [, , , , , , , ] and Abelmoschus manihot [, ]. It is a monoglucoside of cannabiscetin, a flavonol possessing six hydroxyl groups [, ].

Q2: What is the structure of Cannabiscitrin?

A2: While the exact molecular formula and weight might vary slightly depending on the source and extraction method, early research suggested that Cannabiscitrin's aglycone, Cannabiscetin, is an isomer of Myricetin []. Myricetin has a molecular formula of C15H10O8 and a molecular weight of 318.23 g/mol. Further research confirmed that Cannabiscetin is indeed Myricetin []. The sugar moiety in Cannabiscitrin is a glucose molecule attached to the 3' position of the Myricetin molecule [].

Q3: What are the potential therapeutic applications of Cannabiscitrin?

A3: While research on Cannabiscitrin is still in early stages, studies suggest several potential therapeutic avenues:

- Sickle Cell Disease: Computational studies have identified Cannabiscitrin as a potential inhibitor of heme-regulated inhibitor (HRI) [, ]. HRI inhibition is a promising target for pharmacological intervention in sickle cell disease as it is associated with fetal hemoglobin (HbF) modulation [, ]. Increased HbF levels can ameliorate the symptoms of sickle cell disease [, ].

- Multiple Myeloma: Research indicates that Cannabiscitrin may play a role in alleviating the progression of Multiple Myeloma. It has demonstrated a protective effect on the bone marrow microenvironment in a mouse model, potentially by suppressing osteoclastogenesis [].

Q4: What are the known sources of Cannabiscitrin?

A4: Cannabiscitrin has been isolated from the flowers of Hibiscus cannabinus [, , , , , , , ] and Abelmoschus manihot [, ].

Q5: What research methods have been used to study Cannabiscitrin?

A5: Various research methods have been employed to study Cannabiscitrin:

- Isolation and Structural Determination: Chromatographic techniques, including silica gel, ODS, Sephadex LH-20, and HPLC, have been utilized for isolation [, ]. Spectroscopic methods, such as NMR and mass spectrometry, have been crucial for structural elucidation [, , ].

- Computational Chemistry: Molecular docking studies and molecular dynamics simulations have been conducted to assess the interaction of Cannabiscitrin with potential targets, such as HRI [, ]. These computational approaches provide insights into the binding affinity and stability of the Cannabiscitrin-target complex [, ].

- In vivo Studies: Animal models, specifically a syngeneic MM-prone mouse model, have been used to investigate the effects of Cannabiscitrin on Multiple Myeloma progression and its impact on the bone marrow microenvironment [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)

![3,7a-Diazacyclohepta[jk]fluorene-5-acetaldehyde, alpha-ethylidene-1,2,3,3a,4,5,6,7-octahydro-7-hydroxy-3-methyl-, [3aS-[3aalpha,5beta(E),7alpha]]-](/img/structure/B1238340.png)

![[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B1238342.png)